Pentafluorophenyl chloroformate

Vue d'ensemble

Description

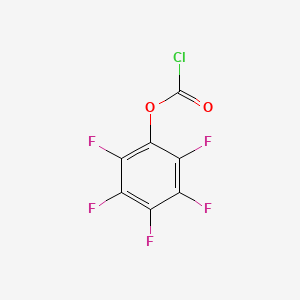

Pentafluorophenyl chloroformate is a chemical compound with the formula RC(O)OC6F5 . It is an active ester derived from pentafluorophenol . It is used as a reagent in various chemical reactions .

Synthesis Analysis

This compound can be synthesized from phosgene and pentafluorophenol .Molecular Structure Analysis

The molecular formula of this compound is C7ClF5O2 . The structure is depicted with a propyl spacer between the Pentafluorophenyl ring and the silica substrate .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the formation of bio-inspired single-chain polymer nanoparticles (SCNPs), which are formed by intramolecular collapse of individual polymer chains . It is also used in the oxidative photochemical conversion of CHCl3 to COCl2, allowing selective syntheses of N-substituted ureas and isocyanates from amines .Physical And Chemical Properties Analysis

The boiling point of this compound is 53 °C (Press: 13 Torr) and its density is 1.724±0.06 g/cm3 (Predicted) . It also has properties such as hardness, topography, and hydrophilicity .Applications De Recherche Scientifique

Oligomerization Studies

- PFPC derivatives like tris(pentafluorophenyl)corrole have been studied for their behavior in oligomerization. These compounds undergo oligomerization in different solvents, such as chloroform, dichloromethane, and toluene, leading to the formation of products like corrole dimers and trimers (Barata et al., 2010).

Synthesis of Active Esters

- PFPC is instrumental in synthesizing various active esters. For example, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) has been used effectively for synthesizing pentafluorophenyl esters of Fmoc-/Boc-/Z-amino acids, demonstrating its importance in peptide synthesis (Tantry & Babu, 2003).

Derivatization for Analytical Purposes

- PFPC derivatives have been used as derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products. For instance, compounds like pentafluorobenzyl chloroformate have been synthesized and tested as reagents for the direct water derivatization of polar analytes, aiding in the identification of ozonation drinking water disinfection by-products (Vincenti et al., 2005).

NMR Spectroscopy

- PFPC has been prepared by new synthetic routes for studying compounds like pentafluoroformanilide. The 1H, 13C, and 19F chemical shifts for this compound indicated the presence of cis and trans isomers, which is essential information in NMR spectroscopy (Koppang & Schaumburg, 1978).

Catalysis and Polymerization

- PFPC-related compounds, such as tris(pentafluorophenyl)borane, have found applications in catalysis and as co-catalysts in metallocene-based processes for olefin polymerization. The unique properties of these compounds have led to their growing use in industrial processes (Piers & Chivers, 1998).

Mécanisme D'action

Target of Action

Pentafluorophenyl chloroformate is a chemical reagent used in the synthesis of several commonly used active esters . Its primary targets are the functional groups of other molecules, particularly those containing amines, where it acts as an acylating agent .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this reaction, the chloroformate group of the this compound molecule reacts with an amine group on the target molecule to form an amide bond . This results in the transfer of the pentafluorophenyl group to the target molecule .

Biochemical Pathways

The acylation reaction involving this compound can affect various biochemical pathways. For instance, it can be used in the synthesis of peptides, where it aids in the formation of peptide bonds . The exact pathways affected would depend on the specific target molecules involved.

Result of Action

The primary result of the action of this compound is the formation of new chemical bonds, specifically amide bonds . This can lead to the creation of new molecules, such as peptides or other types of esters . The exact molecular and cellular effects would depend on the specific target molecules and the context in which the compound is used.

Orientations Futures

Pentafluorophenyl chloroformate has potential applications in the field of polymer science. It can be used to create bio-inspired single-chain polymer nanoparticles (SCNPs), which can mimic the exceptional characteristics of proteins . This could enable unprecedented control over a nanomaterial’s pharmacokinetic behavior, enabling controlled delivery of therapeutics or imaging agents . Furthermore, the current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF5O2/c8-7(14)15-6-4(12)2(10)1(9)3(11)5(6)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBYMIGEEFVPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36919-02-5 | |

| Record name | pentafluorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2874575.png)

![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2874588.png)

![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)

![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)